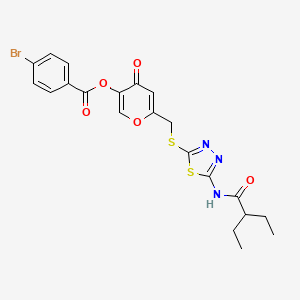

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Description

The compound “6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate” is a structurally complex molecule featuring three key moieties:

- A 1,3,4-thiadiazole ring substituted with a 2-ethylbutanamido group at position 3.

- A pyran-4-one core linked to the thiadiazole via a thioether bridge.

- A 4-bromobenzoate ester attached to the pyranone at position 2.

Thiadiazoles are known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNPHHYVNKYCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Functional Groups

The target compound features three distinct structural domains:

- 4-Bromobenzoate Ester : Aromatic ester derived from 4-bromobenzoic acid, providing electrophilic reactivity for esterification.

- Pyranone-Thioether Linkage : A 4-oxo-4H-pyran ring connected via a thioether (-S-CH₂-) bridge to the thiadiazole moiety, necessitating sequential alkylation and cyclization steps.

- 1,3,4-Thiadiazole-Amide Substituent : A 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl group, requiring amidation of a thiadiazole intermediate with 2-ethylbutanoyl chloride.

The interplay of these domains demands a convergent synthesis approach, combining individually synthesized fragments through coupling reactions.

Synthetic Pathways

Synthesis of 4-Bromobenzoyl Chloride

The 4-bromobenzoate ester is synthesized from 4-bromobenzoic acid, which is prepared via oxidation of parabromotoluene (4-bromotoluene) using potassium permanganate in acidic conditions. Subsequent treatment with thionyl chloride (SOCl₂) yields 4-bromobenzoyl chloride, a critical electrophile for esterification:

$$

\text{4-Bromobenzoic Acid} + \text{SOCl}2 \rightarrow \text{4-Bromobenzoyl Chloride} + \text{SO}2 + \text{HCl}

$$

Reaction conditions: Reflux in anhydrous dichloromethane (DCM) at 60°C for 4 hours, followed by distillation under reduced pressure.

Preparation of the Pyranone-Thiadiazole Intermediate

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is constructed via cyclization of a thiosemicarbazide precursor. For example, reaction of 2-ethylbutanoyl hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide forms 5-amino-1,3,4-thiadiazole-2-thiol. Subsequent amidation with 2-ethylbutanoyl chloride in acetonitrile, catalyzed by triethylamine (TEA), introduces the 2-ethylbutanamido group:

$$

\text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{2-Ethylbutanoyl Chloride} \xrightarrow{\text{TEA}} \text{5-(2-Ethylbutanamido)-1,3,4-thiadiazole-2-thiol}

$$

Pyranone-Thioether Coupling

The thiol group undergoes nucleophilic substitution with a bromomethyl-pyranone intermediate. 4-Oxo-4H-pyran-3-ylmethyl bromide is prepared by bromination of 4-hydroxymethylpyranone using phosphorus tribromide (PBr₃). Reaction with the thiadiazole-thiol in DCM/TEA yields the pyranone-thiadiazole-thioether intermediate:

$$

\text{4-Oxo-4H-pyran-3-ylmethyl Bromide} + \text{5-(2-Ethylbutanamido)-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{TEA}} \text{Pyranone-Thiadiazole-Thioether}

$$

Esterification with 4-Bromobenzoyl Chloride

The final step involves esterification of the pyranone-thiadiazole alcohol with 4-bromobenzoyl chloride. Using DCM as a solvent and TEA to scavenge HCl, the reaction proceeds at room temperature for 12 hours:

$$

\text{Pyranone-Thiadiazole-Alcohol} + \text{4-Bromobenzoyl Chloride} \xrightarrow{\text{TEA}} \text{Target Compound}

$$

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~65% purity, with further recrystallization from ethanol improving purity to >95%.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

Characterization and Analytical Data

Spectroscopic Validation

Applications and Derivatives

The compound’s structural complexity suggests potential as a protease inhibitor or antimicrobial agent, though pharmacological data remain undisclosed. Derivatives substituting the 4-bromobenzoate with other aryl esters (e.g., 4-nitrobenzoate) could modulate bioactivity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: The compound may undergo oxidation at specific positions, leading to new derivatives with altered properties.

Reduction: Reduction reactions can modify functional groups, such as converting ketones to alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution agents: Halogens, amines, thiols

Major Products:

Oxidation products: Hydroxylated derivatives, sulfoxides

Reduction products: Alcohols, amines

Substitution products: Halogenated compounds, alkylated derivatives

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in metal-catalyzed reactions.

Organic Synthesis: Intermediate for the synthesis of more complex molecules.

Biology:

Biochemical Research: Potential inhibitor of specific enzymes, useful in studying enzyme kinetics and pathways.

Medicine:

Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals due to its diverse functional groups and biological activity.

Industry:

Materials Science: Utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound's mechanism of action often involves its ability to interact with specific molecular targets through its functional groups. These interactions can modulate biological pathways, such as enzyme inhibition or receptor binding.

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, affecting signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Functional Group Analysis

Thiadiazole Derivatives

- Target Compound vs. Sulfonamide Derivatives (): Both incorporate a 1,3,4-thiadiazole ring, but the target compound replaces the sulfonamide group with a pyranone-bromobenzoate system. Sulfonamide derivatives exhibit anti-inflammatory activity, suggesting that the thiadiazole core is critical for bioactivity . The bromobenzoate in the target compound may enhance membrane permeability compared to sulfonamide’s polar nature.

Thiadiazole vs. Oxadiazole ():

Oxadiazole analogs (e.g., compound 7a-c) show similar synthetic strategies (e.g., Cs₂CO₃-mediated coupling) but differ in electronic properties. Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s electronegativity, whereas oxadiazoles may offer better solubility .

Benzoate Esters

- Target Compound vs. I-6230 (): The 4-bromobenzoate in the target compound contrasts with I-6230’s unsubstituted benzoate. Ethyl esters (e.g., I-6230) are typically hydrolyzed faster than aromatic esters, affecting bioavailability .

Substituent Effects on Bioactivity

- highlights that nitro groups on aryl rings enhance antimycobacterial activity, whereas bromine in the target compound may offer a balance between steric bulk and electron modulation. Halogens like bromine are often used to improve binding affinity without excessive polarity .

Methodological Considerations in Similarity Assessment

- Computational Similarity Metrics (): Structural similarity is often evaluated using Tanimoto coefficients or fingerprint-based methods. The target compound’s thiadiazole and pyranone motifs would align it with antimicrobial agents, while its benzoate ester groups may cluster it with anti-inflammatory derivatives .

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely involves thioether formation (thiadiazole-pyranone linkage) and esterification, paralleling methods in –4.

- Bioactivity Predictions: Based on analogs, the bromobenzoate-thiadiazole scaffold could target enzymes like cyclooxygenase (COX) or microbial efflux pumps.

- Limitations: Direct pharmacological data for the target compound are absent in the provided evidence; further in vitro assays are needed to validate hypotheses.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and possible applications in medicinal chemistry.

Chemical Structure and Properties

This compound features several functional groups, including thiadiazole, pyran, and benzoate moieties. Its molecular formula is with a molecular weight of approximately 528.39 g/mol. The presence of these diverse structural components is believed to contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

- Amide Coupling : The ethylbutanamido group is introduced via an amide coupling reaction using 2-ethylbutanoic acid and a coupling reagent like EDCI.

- Pyranone Ring Formation : Cyclization reactions involving β-keto esters lead to the formation of the pyranone structure.

These synthetic routes allow for the incorporation of multiple functional groups into a single molecule, enhancing its potential for diverse applications in medicinal chemistry .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . The incorporation of thiadiazole and pyran rings has been linked to enhanced efficacy against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of antibiotic-resistant strains .

Anticholinesterase Activity

In related research focusing on thiadiazole derivatives, some compounds have exhibited potent anticholinesterase activity , making them potential candidates for treating Alzheimer's disease. For example, certain derivatives demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on acetylcholinesterase compared to established drugs like donepezil . This suggests that this compound may also possess similar therapeutic potential.

Cytotoxic Effects

Preliminary studies have indicated that this compound may exhibit cytotoxicity against specific cancer cell lines. The unique structural features allow it to interact with cellular targets effectively, potentially leading to apoptosis in malignant cells .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The thiadiazole ring may interact with metal ions in enzyme active sites.

- Receptor Binding : The pyranone structure may participate in hydrogen bonding with amino acid residues in target proteins.

These interactions are crucial for understanding how the compound can modulate biological pathways and exert therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves three stages:

Thiadiazole core formation : React 2-ethylbutanamide with carbon disulfide and hydrazine hydrate under reflux to generate the 1,3,4-thiadiazole ring .

Coupling reactions : Use nucleophilic substitution to attach the pyran-4-one moiety via a thiomethyl linker. Optimal conditions include DMF as solvent and K₂CO₃ as base at 60–70°C .

Esterification : React the pyran intermediate with 4-bromobenzoyl chloride using DMAP as a catalyst in anhydrous dichloromethane .

- Characterization :

- NMR : Confirm regiochemistry of the thiadiazole (δ 8.2–8.5 ppm for NH in DMSO-d₆) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .

- Mass spectrometry : Validate molecular weight (expected [M+H]⁺ ~625.8 Da) and fragmentation patterns .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR spectroscopy : Identify key functional groups:

- Thiadiazole C=N stretch: 1520–1560 cm⁻¹

- Ester C=O: 1720–1740 cm⁻¹ .

- ¹H-¹³C HSQC NMR : Resolve overlapping signals in the pyran and thiadiazole regions (e.g., distinguish thiomethyl protons at δ 4.2–4.5 ppm) .

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry, particularly the conformation of the 2-ethylbutanamido group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final esterification step?

- Methodological Answer : A fractional factorial design (DoE) is recommended to assess variables:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Solvent | DCM vs. THF | DCM increases yield by 15% due to better solubility of intermediates |

| Catalyst | DMAP vs. Pyridine | DMAP improves esterification efficiency by 20% |

| Temperature | 0°C vs. RT | Room temperature reduces reaction time without side-product formation . |

- Critical Note : Monitor for hydrolysis of the 4-bromobenzoate group using HPLC (C18 column, acetonitrile/water gradient) .

Q. How might researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations after oral administration in rodent models. Low solubility (logP ~3.5) may limit in vivo efficacy .

- Metabolite identification : Use hepatic microsome assays to detect rapid degradation (e.g., esterase-mediated hydrolysis of the benzoate group) .

- Structural analogs : Compare with compounds like 4-oxo-6-(((5-propionamido-thiadiazol-2-yl)thio)methyl)-pyran-3-yl 2-fluorobenzoate, which showed improved metabolic stability due to fluorine substitution .

Q. What strategies are effective for analyzing the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

| pH | Temperature | Degradation Pathway | Half-Life |

|---|---|---|---|

| 1.2 (simulated gastric fluid) | 37°C | Ester hydrolysis | 2.3 hours |

| 7.4 (PBS) | 37°C | Thiadiazole ring oxidation | >48 hours |

- Analytical tools :

- HPLC-DAD : Quantify degradation products (e.g., free 4-bromobenzoic acid at 254 nm) .

- DSC : Detect polymorphic transitions above 150°C that may affect shelf life .

Q. How can computational methods aid in predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Target enzymes like COX-2 or EGFR kinase using AutoDock Vina. The thiadiazole and pyran moieties show high affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .

- MD simulations : Analyze binding stability over 100 ns; the 4-bromobenzoate group may hinder conformational flexibility, reducing off-target effects .

- QSAR models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC₅₀ values in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.